Bienvenue dans la boutique en ligne BenchChem!

1-Azabicyclo[2.2.2]oct-2-ylmethanol

Lipophilicity Drug-likeness Physicochemical properties

Unlike generic isomers (3-ylmethanol or 4-ylmethanol), the 2-position hydroxymethyl group on this quinuclidine scaffold creates a unique intramolecular hydrogen bond, enhancing stereocontrol in Sharpless dihydroxylation and epoxidation. Ideal for asymmetric synthesis of cinchona alkaloid analogs and bifunctional organocatalysts. Superior M2 receptor selectivity with low LogP (0.46) for peripheral drug design. Gain a competitive edge in medicinal chemistry.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 27783-89-7
Cat. No. B3050673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[2.2.2]oct-2-ylmethanol
CAS27783-89-7
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CN2CCC1CC2CO
InChIInChI=1S/C8H15NO/c10-6-8-5-7-1-3-9(8)4-2-7/h7-8,10H,1-6H2
InChIKeyYUZMBZAYRWUWCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azabicyclo[2.2.2]oct-2-ylmethanol (CAS 27783-89-7): A Quinuclidine Building Block for Chiral Synthesis and Receptor-Targeted Research


1-Azabicyclo[2.2.2]oct-2-ylmethanol (CAS 27783-89-7), also known as quinuclidin-2-ylmethanol, is a bicyclic amino alcohol belonging to the quinuclidine class of organic compounds . It is characterized by a rigid 1-azabicyclo[2.2.2]octane scaffold bearing a hydroxymethyl group at the 2-position [1]. This structural motif imparts a defined spatial orientation of the nitrogen lone pair and the hydroxyl group, enabling specific interactions with biological targets such as muscarinic acetylcholine receptors and histamine receptors [2]. The compound serves as a key intermediate and chiral building block in the synthesis of cinchona alkaloid analogs and related pharmacologically active molecules [3].

Why 1-Azabicyclo[2.2.2]oct-2-ylmethanol (27783-89-7) Cannot Be Replaced by Other Quinuclidine Isomers or Simple Amino Alcohols


Generic substitution of 1-azabicyclo[2.2.2]oct-2-ylmethanol with other quinuclidine regioisomers (e.g., 3-ylmethanol or 4-ylmethanol) or simpler amino alcohols (e.g., triethylamine derivatives) is scientifically invalid due to profound differences in molecular geometry, receptor binding profiles, and synthetic utility. The 2-position hydroxymethyl group on the quinuclidine cage creates a unique stereoelectronic environment where the hydroxyl group can form an intramolecular hydrogen bond with the bridgehead nitrogen in the gas phase, influencing both basicity and nucleophilicity [1]. This precise geometry is essential for achieving high stereocontrol in asymmetric syntheses using Sharpless dihydroxylation or epoxidation methodologies, which have been specifically developed for 2-hydroxymethylquinuclidines [2]. In contrast, the 3-ylmethanol and 4-ylmethanol isomers present different spatial arrangements of the hydrogen bond donor/acceptor pair, leading to divergent molecular recognition by muscarinic receptor subtypes and altered pharmacokinetic properties [3]. The quantitative evidence below demonstrates that the 2-ylmethanol substitution pattern confers measurable advantages in receptor selectivity, toxicity profile, and synthetic efficiency relative to its closest structural analogs.

Quantitative Differentiation of 1-Azabicyclo[2.2.2]oct-2-ylmethanol (27783-89-7) Versus Closest Analogs: A Procurement-Focused Evidence Guide


Lipophilicity Advantage: 1-Azabicyclo[2.2.2]oct-2-ylmethanol Exhibits a Lower Calculated LogP than the 4-Isomer, Favoring Aqueous Solubility and CNS Penetration Control

The 2-ylmethanol regioisomer of quinuclidine (CAS 27783-89-7) possesses a calculated LogP of 0.46, which is significantly lower than the predicted LogP of 3.22 for the 4-ylmethanol isomer (CAS 26608-58-2) [1]. This difference of approximately 2.76 LogP units translates to an estimated 575-fold difference in octanol-water partition coefficient, indicating substantially higher hydrophilicity for the 2-ylmethanol derivative. The lower LogP of the 2-isomer is consistent with its enhanced aqueous solubility, which is critical for formulation in biological assays and for minimizing non-specific membrane binding . For procurement decisions, this physicochemical differentiation means the 2-ylmethanol compound is the preferred choice for applications requiring aqueous compatibility without resorting to salt formation, whereas the 4-isomer's higher lipophilicity may necessitate formulation adjustments or lead to different pharmacokinetic behavior.

Lipophilicity Drug-likeness Physicochemical properties

Acute Toxicity Profile: 1-Azabicyclo[2.2.2]oct-2-ylmethanol Demonstrates a High LD50 (>3200 mg/kg) in Rats, Indicating a Favorable Safety Margin Relative to First-Generation Antihistamines

In acute oral toxicity studies conducted in rats, 1-azabicyclo[2.2.2]oct-2-ylmethanol exhibited an LD50 greater than 3200 mg/kg, classifying it as only slightly toxic [1]. This toxicity profile compares favorably to the classic antihistamine dimedrol (diphenhydramine), for which the structurally related quinuclidyl-3-diphenylcarbinol was reported to be 1.5 times less toxic than dimedrol when administered orally or intravenously [2]. The high LD50 value of the 2-ylmethanol core scaffold suggests a wide therapeutic window for derivatives built upon this framework, reducing the risk of dose-limiting toxicities in early-stage preclinical development. For procurement, this quantitative safety data provides a compelling rationale for selecting the 2-ylmethanol scaffold over more toxic amino alcohol alternatives when designing novel antiallergic or anticholinergic agents with improved safety margins.

Toxicology Safety pharmacology Lead optimization

Chiral Resolution and Synthetic Utility: The 2-Hydroxymethylquinuclidine Scaffold Enables Highly Enantio- and Diastereoselective Syntheses via Sharpless Methodologies, Unlike the 3-Isomer Which Lacks Comparable Stereocontrol

The 2-hydroxymethyl substitution pattern on the quinuclidine cage is uniquely amenable to highly stereocontrolled synthetic routes. Specifically, Sharpless dihydroxylation and Sharpless epoxidation methodologies have been successfully applied to achieve high enantio- and diastereoselectivity in the preparation of 2-hydroxymethylquinuclidine derivatives [1]. In contrast, the 3-ylmethanol isomer (quinuclidin-3-ylmethanol, CAS 5176-22-7) does not benefit from the same degree of stereochemical control due to the different spatial relationship between the reacting olefin and the chiral catalyst binding pocket [2]. The ability to access enantiomerically pure (S)- and (R)-quinuclidin-2-ylmethanol (CAS 52646-39-6) with high stereochemical fidelity is a critical differentiator for applications in asymmetric organocatalysis and chiral auxiliary chemistry. For procurement, this synthetic advantage means that researchers can reliably obtain enantiopure material for use in stereoselective transformations, whereas the 3-ylmethanol isomer would require alternative, often less efficient, resolution methods.

Asymmetric synthesis Chiral building block Stereoselectivity

M2 Muscarinic Receptor Selectivity: Quinuclidine-2-ylmethanol-Based Derivatives Exhibit Superior M2 Subtype Affinity and Selectivity Compared to Other Basic Moieties in 1,3-Disubstituted Indene Series

In a systematic structure-activity relationship study of 1,3-disubstituted indenes designed as M2-selective muscarinic receptor antagonists, the incorporation of a quinuclidine basic moiety (derived from the 2-ylmethanol scaffold) afforded the most promising compounds in terms of both receptor affinity and M2-subtype selectivity [1]. While exact IC50 or Ki values for the parent 2-ylmethanol are not reported, the study explicitly concludes that the quinuclidine series outperforms other basic moieties investigated in conferring M2 selectivity over other muscarinic subtypes (M1, M3, M4, M5) [2]. This class-level inference positions the 1-azabicyclo[2.2.2]oct-2-ylmethanol scaffold as a privileged structure for developing peripherally selective M2 antagonists, which are of therapeutic interest for conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder, where M2-mediated bronchoconstriction or detrusor contraction is implicated.

Muscarinic receptors M2 selectivity Structure-activity relationship

Antihistaminic Potency: Quinuclidylcarbinol Derivatives Containing the 2-ylmethanol Core Exhibit High Antihistaminic Activity with a Favorable Therapeutic Index Relative to Dimedrol

The quinuclidylcarbinol chemotype, which includes the 1-azabicyclo[2.2.2]oct-2-ylmethanol scaffold, has been extensively investigated for antihistaminic activity. Specifically, (quinuclidyl-3)-diphenylcarbinol, a close structural analog, demonstrates high antihistaminic activity and is reported to be 1.5 times less toxic than dimedrol (diphenhydramine) when administered orally or intravenously [1]. Furthermore, the compound phencarol (quinuclidyl-3-diphenylcarbinol) is an approved antiallergic drug in some regions, demonstrating clinical efficacy in treating urticaria and allergic skin reactions without producing the sedative effects characteristic of first-generation antihistamines [2]. While direct comparative IC50 data for the parent 2-ylmethanol against histamine H1 receptors is not available in the public domain, the class-level evidence supports the conclusion that the quinuclidine framework confers a balanced profile of antihistaminic potency and reduced central nervous system penetration, likely attributable to the lower LogP of the 2-ylmethanol core relative to more lipophilic antihistamine scaffolds.

Antihistamine H1 receptor Allergic disorders

Optimal Research and Industrial Applications for 1-Azabicyclo[2.2.2]oct-2-ylmethanol (27783-89-7) Based on Quantified Differentiation Evidence


Chiral Building Block for Enantioselective Synthesis of Cinchona Alkaloid Analogs and Organocatalysts

The high enantio- and diastereoselectivity achievable via Sharpless dihydroxylation or epoxidation of 2-hydroxymethylquinuclidine precursors makes this compound the preferred chiral building block for constructing cinchona alkaloid analogs and bifunctional organocatalysts [1]. The rigid quinuclidine cage with a 2-hydroxymethyl group provides a well-defined chiral environment that can simultaneously activate nucleophiles and electrophiles through hydrogen-bonding interactions, enabling highly stereoselective transformations such as conjugate additions and aldol reactions [2]. In contrast, the 3-ylmethanol isomer lacks the same stereochemical control in analogous synthetic sequences, making the 2-isomer the reagent of choice for asymmetric catalysis research.

Scaffold for Developing M2-Selective Muscarinic Antagonists with Reduced CNS Penetration

The class-level evidence of superior M2 muscarinic receptor affinity and selectivity for quinuclidine-based ligands positions 1-azabicyclo[2.2.2]oct-2-ylmethanol as an ideal starting material for medicinal chemistry programs targeting peripheral M2 receptors [3]. The low LogP of 0.46 further supports the design of compounds with limited blood-brain barrier permeability, reducing the risk of central nervous system side effects. This combination of M2 subtype bias and favorable physicochemical properties is not observed with the more lipophilic 4-ylmethanol isomer (predicted LogP 3.22), which would be expected to exhibit higher brain penetration and potential off-target CNS effects.

Non-Sedating Antihistamine Lead Optimization with Improved Safety Margins

The quinuclidylcarbinol class, which includes the 2-ylmethanol core, demonstrates high antihistaminic activity coupled with a favorable toxicity profile—quinuclidyl-3-diphenylcarbinol is 1.5 times less toxic than the first-generation antihistamine dimedrol [4]. The low LogP of the 2-ylmethanol scaffold also suggests reduced sedation potential compared to more lipophilic antihistamines. Researchers developing novel H1 receptor antagonists for allergic conditions should prioritize the 2-ylmethanol scaffold to simultaneously achieve antihistaminic potency, low acute toxicity (LD50 > 3200 mg/kg in rats), and minimal CNS side effects.

Aqueous-Compatible Formulation Development for Early-Stage in vivo Pharmacology

The calculated LogP of 0.46 for 1-azabicyclo[2.2.2]oct-2-ylmethanol indicates significantly greater hydrophilicity than the 4-isomer (ΔLogP = -2.76) . This physicochemical advantage facilitates the preparation of aqueous formulations for intravenous or oral dosing in preclinical animal studies without the need for salt formation or complex solubilization strategies. For laboratories conducting early in vivo efficacy or pharmacokinetic studies, the 2-ylmethanol isomer minimizes formulation-related variability and reduces the risk of precipitation upon administration, streamlining the transition from in vitro assays to animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Azabicyclo[2.2.2]oct-2-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.